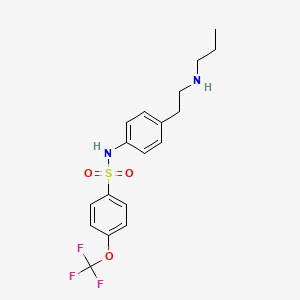

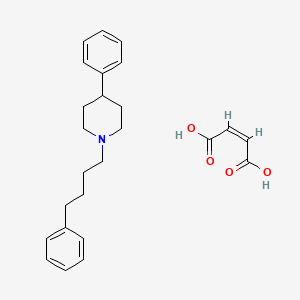

![molecular formula C35H39F3N8O3 B1139135 N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide CAS No. 1202055-32-0](/img/structure/B1139135.png)

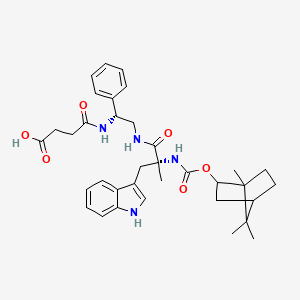

N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NMS-P715 is an inhibitor of the spindle assembly checkpoint kinase Mps1/TTK (IC50 = 0.182 µM). It is selective for Mps1/TTK over a panel of 59 additional kinases (IC50s = >5 µM for all). NMS-P715 (1 µM) accelerates mitosis, reducing the length of mitosis by approximately 3-fold, in U2OS cells. It induces aneuploidy and apoptosis in A2780 ovarian cancer cells when used at a concentration of 1 µM, as well as inhibits proliferation in a panel of 127 cancer cell lines, including colon, breast, renal, and melanoma cells, with IC50 values ranging from 0.192 to 10 µM. NMS-P715 (90 mg/kg per day) reduces tumor growth in an A2780 mouse xenograft model.

NMS-P715 is the first selective, ATP-competitive and orally bioavailable MPS1 small-molecule inhibitor(IC50=8 nM); selectively reduces cancer cell proliferation, leaving normal cells almost unaffected. IC50 value: 8 nM (compound preincubation) Target: MPS1 inhibitorNMS-P715 was found to be highly specific for MPS1, with no other kinases inhibited below an IC50 value of 5 mmol/L and with only 3 kinases inhibited below 10 mmol/L (CK2, MELK, and NEK6), which were not significantly affected by compound preincubation. NMS-P715 promotes massive SAC override with a half-maximal effective concentration (EC50) of 65 nmol/L. NMS-P715 accelerates mitosis and affects kinetochore components localization causing massive aneuploidy and cell death in a variety of tumoral cell lines and inhibits tumor growth in preclinical cancer models.

Scientific Research Applications

Cancer Therapy

NMS-P715 has been identified as an inhibitor of MPS1 kinase, a key regulator of the spindle assembly checkpoint (SAC), a mitotic mechanism specifically required for proper chromosomal alignment and segregation . It has been found to be overexpressed in a wide range of human tumors and is necessary for tumoral cell proliferation . NMS-P715 selectively reduces cancer cell proliferation, leaving normal cells almost unaffected .

Mitosis Acceleration

NMS-P715 accelerates mitosis and affects kinetochore components localization causing massive aneuploidy and cell death in a variety of tumoral cell lines . This could represent a promising new approach to selectively target cancer cells .

Tumor Growth Inhibition

NMS-P715 has been shown to inhibit tumor growth in preclinical cancer models . This suggests its potential as a therapeutic agent in cancer treatment.

Resistance to Inhibitors

Studies have been conducted to understand inhibitor resistance in Mps1 kinase through novel biophysical assays and structures . This research could help in the development of more effective inhibitors.

Treatment of Medulloblastoma

NMS-P715 has been characterized to suppress the growth of medulloblastoma cells, a malignant brain tumor commonly occurring in children .

Anti-proliferative Activity

The anti-proliferative activity of NMS-P715 has been demonstrated in breast, renal, and colon cancer cell lines . This broad-spectrum activity suggests its potential use in the treatment of various types of cancers.

properties

IUPAC Name |

N-(2,6-diethylphenyl)-1-methyl-8-[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39F3N8O3/c1-5-20-8-7-9-21(6-2)28(20)42-33(48)30-25-12-10-23-19-39-34(43-29(23)31(25)46(4)44-30)41-26-13-11-22(18-27(26)49-35(36,37)38)32(47)40-24-14-16-45(3)17-15-24/h7-9,11,13,18-19,24H,5-6,10,12,14-17H2,1-4H3,(H,40,47)(H,42,48)(H,39,41,43) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOAJUGFHDCBJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39F3N8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

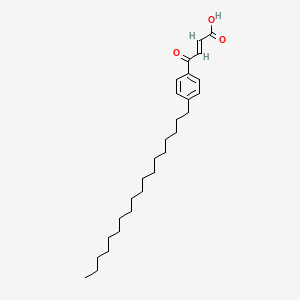

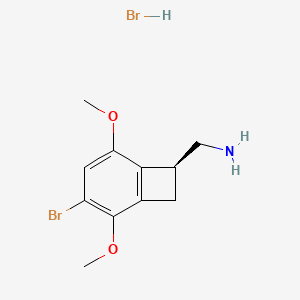

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)